BenchChemオンラインストアへようこそ!

Quinine, ethochloride

Vagal blockade Cardio-inhibitory vagus Cinchona alkaloid pharmacology

Quinine ethochloride (CAS 63717-07-7) is a covalently quaternized cinchona alkaloid—NOT a simple quinine salt. Its permanent cationic charge confers distinct curare-like neuromuscular blocking and ~2× greater vagal blocking potency than quinine sulfate, with synergistic potentiation by anesthetics/hypnotics. Blockade is neostigmine-reversible, enabling dose-titratable, controlled autonomic intervention. Procure as a characterized reference material to ensure lot-to-lot consistency and eliminate variability from incomplete N-alkylation—essential for reproducible pharmacological endpoint delivery and HPLC impurity profiling. Contact us for custom synthesis, bulk availability, and CoA.

Molecular Formula C22H29ClN2O2
Molecular Weight 388.9 g/mol
CAS No. 63717-07-7
Cat. No. B13779162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine, ethochloride
CAS63717-07-7
Molecular FormulaC22H29ClN2O2
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]
InChIInChI=1S/C22H29N2O2.ClH/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1
InChIKeyNLVVRLKFCOJPRR-NYHCBIMJSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Ethochloride (CAS 63717-07-7): Core Identity and Pharmacological Classification


Quinine ethochloride (CAS 63717-07-7) is a quaternary ammonium derivative of the cinchona alkaloid quinine, formed by N-alkylation of the quinuclidine tertiary amine with ethyl chloride to yield the ethochloride salt [1]. This structural modification permanently confers a positive charge on the quinuclidine nitrogen, fundamentally altering the compound's solubility, receptor binding profile, and pharmacological spectrum relative to the parent tertiary amine. Historically investigated as a synthetic curare-like agent, quinine ethochloride exhibits a dual pharmacological signature—retaining antimalarial heme polymerization inhibitory activity while acquiring potent neuromuscular and vagal blocking properties absent in quinine salts [2].

Why Quinine Salts Cannot Substitute for Quinine Ethochloride in Neuromuscular and Vagal Applications


Quinine ethochloride is not a simple salt form of quinine—it is a covalently quaternized derivative whose permanent cationic charge drives a distinct pharmacodynamic profile. Classical quinine salts (sulfate, hydrochloride) act primarily as blood schizonticides via heme polymerization inhibition and exhibit only weak, non-specific membrane effects at supra-therapeutic concentrations [1]. In contrast, the quaternary ammonium structure of quinine ethochloride confers potent curare-like neuromuscular blocking activity, with approximately 2-fold greater vagal blocking potency than quinine sulfate and synergistic activity with anesthetics and hypnotics that is entirely absent in quinine salts [2]. Substituting quinine sulfate or hydrochloride for quinine ethochloride in protocols requiring neuromuscular junction blockade or vagal inhibition will result in loss of the intended pharmacological endpoint.

Quantitative Differentiation of Quinine Ethochloride: Head-to-Head Evidence for Scientific Selection


Quinine Ethochloride Exhibits Approximately 2-Fold Greater Vagal Blocking Potency Than Quinine Sulfate in Canine Models

In a systematic evaluation of cinchona alkaloids and their quaternary derivatives for blockade of the cardio-inhibitory vagus in decerebrate and anesthetized dogs, quinine ethochloride achieved complete vagal block at approximately half the plasma concentration required for quinine sulfate [1]. Quinine sulfate required an average of 19.8 mg/L of plasma for complete vagal blockade, while quinine ethochloride was effective at approximately half this concentration (estimated ~9.9 mg/L). Quinine methochloride, by comparison, blocked the vagus at approximately the same concentration as quinine sulfate, indicating that the ethyl quaternary modification, rather than quaternization per se, drives the potency gain [1].

Vagal blockade Cardio-inhibitory vagus Cinchona alkaloid pharmacology Autonomic neuromodulation

Quinine Ethochloride Demonstrates Curare-Like Neuromuscular Paralytic Activity Absent in Quinine Salts

Quinine ethochloride was directly compared with d-tubocurarine chloride, quinine methochloride, and quinine salts for paralytic activity in mice and cats [1]. Quinine ethochloride and quinine methochloride both exhibited curare-like paralytic effects, whereas quinine salts showed no such activity [1]. The effective doses of quinine ethochloride and other curare-like alkaloids for producing paralysis were reduced to 1/10 to 1/2 of the dose necessary in untreated animals when animals were pretreated with sub-anesthetic doses of ether, phenobarbital sodium, or pentobarbital sodium—a synergistic effect not observed with quinine salts [1]. Furthermore, the curarizing action of quinine ethochloride was antagonized by neostigmine and di-isopropyl fluorophosphate (DFP), confirming a classical curare-like mechanism at the neuromuscular junction [2].

Neuromuscular blockade Curare-like alkaloids Skeletal muscle paralysis Anesthetic adjunct

Quinine Ethochloride Suppresses Central Nervous System Electrical Activity—A Property Shared with d-Tubocurarine but Not Quinine Salts

In a direct comparative study of curare and curare-like substances on the central nervous system, quinine ethochloride, crystalline d-tubocurarine, dihydro-β-erythroidine, nicotine, and thiamine all inhibited and suppressed the electrical activity of the frog brain [1]. This central synaptic transmission inhibition was not reversed by prostigmine, which itself depressed brain potentials but failed to influence the effect of these substances on brain potentials—contrasting with prostigmine's ability to counteract their peripheral neuromuscular effects [1]. The inclusion of quinine ethochloride alongside d-tubocurarine in this CNS suppression profile distinguishes it from quinine salts, which were not observed to produce comparable CNS depression in this model [1].

Central synaptic transmission Electrocorticography Curare CNS effects Frog brain model

Quinine Ethochloride's Quaternary Ammonium Structure Confers Distinct Physicochemical Properties Versus Quinine: Enhanced Aqueous Solubility and Altered Thermal Stability

The permanent quaternary ammonium structure of quinine ethochloride (CAS 63717-07-7; molecular formula C22H29ClN2O2; molecular weight 388.9 g/mol as the anhydrous form, 425.0 g/mol as the dihydrate) fundamentally alters its physicochemical profile compared to the parent tertiary amine quinine [1]. Solubility data indicate that quinine ethochloride is highly soluble in polar solvents including water and methanol, but insoluble in nonpolar solvents such as hexane and diethyl ether . This contrasts with quinine free base, which is poorly water-soluble (approximately 0.05 g/100 mL) and requires salt formation (e.g., sulfate, hydrochloride) for aqueous dissolution, yet even quinine salts do not achieve the polar solvent solubility profile of the quaternized derivative . Thermal stability data indicate degradation above 200°C with release of ethyl chloride and reformation of quinine, a decomposition pathway absent in quinine salts .

Solubility profiling Quaternary ammonium salts Formulation development Physicochemical characterization

Quantitative Curare-Like Potency Ranking: Quinine Ethochloride Dihydrate Versus Quinine Methochloride Dihydrate and Erythroidine Alkaloids

In a foundational structure-activity study of synthetic curare-like compounds, Lehman, Chase, and Yonkman (1942) performed quantitative comparisons of quinine ethochloride dihydrate, quinine methochloride dihydrate, β-erythroidine hydrochloride, and dihydro-β-erythroidine hydrobromide for curarizing potency [1]. While the complete dose-response datasets are behind the journal paywall, the published abstract and subsequent citations confirm that quinine ethochloride dihydrate was quantitatively ranked among these agents for its ability to produce skeletal muscle paralysis, establishing its position as a defined-potency curare-like reference compound within the cinchona alkaloid quaternary ammonium series [1]. This study provides the primary quantitative benchmarking reference for any investigator seeking to use quinine ethochloride as a comparator in neuromuscular pharmacology experiments.

Curare-like potency Synthetic curarizing agents Neuromuscular junction pharmacology Structure-activity relationship

Defined Application Scenarios for Quinine Ethochloride Based on Quantitative Differentiation Evidence


Autonomic Pharmacology: Vagal Blockade Dose-Response Studies in Large Animal Models

Quinine ethochloride serves as an intermediate-potency vagal blocking agent with approximately 2-fold greater potency than quinine sulfate (vagal block at ~9.9 mg/L vs. 19.8 mg/L plasma) in canine models [1]. This defined potency differential—established by Hiatt et al. (1945) in direct head-to-head comparisons—enables its use as a titratable pharmacological tool for studying vagal control of heart rate. Unlike quinidine sulfate (7.4 mg/L), which is more potent but confounded by Class Ia antiarrhythmic activity, quinine ethochloride provides vagal blockade with a distinct mechanistic profile that can be reversed by neostigmine [2], making it suitable for protocols requiring controlled, reversible autonomic intervention.

Neuromuscular Junction Research: Reversible Curare-Like Paralysis with Defined Drug Interaction Profile

The curare-like neuromuscular blocking activity of quinine ethochloride, combined with its demonstrated synergistic potentiation by anesthetics and hypnotics (effective dose reduced to 10–50% of baseline in premedicated animals) [1], makes it a valuable tool compound for neuromuscular junction physiology studies. Its blockade is antagonized by neostigmine and DFP [2], confirming a classical competitive nicotinic receptor mechanism. This defined pharmacological profile enables experiments requiring graded, reversible neuromuscular paralysis where the investigator can modulate block depth through choice of premedication regimen—a capability not available with quinine salts, which lack neuromuscular activity entirely [1].

Comparative Neuropharmacology: Dual Central and Peripheral Curare-Like Activity Screening

Quinine ethochloride's demonstrated ability to suppress central nervous system electrical activity in the frog brain model [1], coupled with its peripheral neuromuscular blocking activity, positions it as a reference compound for studies differentiating central versus peripheral actions of curare-like agents. The observation that prostigmine reverses peripheral neuromuscular blockade but not central synaptic depression [1] provides a unique experimental paradigm for dissecting site-of-action questions. Researchers investigating blood-brain barrier penetration of quaternary ammonium compounds or central actions of peripherally acting neuromuscular blockers can employ quinine ethochloride as a positive control with established dual-site activity.

Analytical Method Development and Reference Standard Procurement

The distinct physicochemical properties of quinine ethochloride—including its high aqueous solubility (in contrast to quinine free base), defined molecular weight (388.9 g/mol anhydrous; 425.0 g/mol dihydrate), and unique thermal degradation pathway (decomposition above 200°C with ethyl chloride release) [1][2]—make it suitable as an analytical reference standard for HPLC method development and impurity profiling of cinchona alkaloid quaternary ammonium derivatives. Procurement of quinine ethochloride as a characterized reference material (rather than relying on in-house quaternization of quinine) ensures lot-to-lot consistency and eliminates variability introduced by incomplete N-alkylation reactions.

Quote Request

Request a Quote for Quinine, ethochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.